Wf-516

Beschreibung

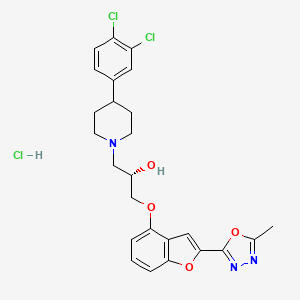

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2S)-1-[4-(3,4-dichlorophenyl)piperidin-1-yl]-3-[[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-benzofuran-4-yl]oxy]propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25Cl2N3O4.ClH/c1-15-28-29-25(33-15)24-12-19-22(3-2-4-23(19)34-24)32-14-18(31)13-30-9-7-16(8-10-30)17-5-6-20(26)21(27)11-17;/h2-6,11-12,16,18,31H,7-10,13-14H2,1H3;1H/t18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNDUKHBCUTNAL-FERBBOLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC3=C(O2)C=CC=C3OCC(CN4CCC(CC4)C5=CC(=C(C=C5)Cl)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(O1)C2=CC3=C(O2)C=CC=C3OC[C@H](CN4CCC(CC4)C5=CC(=C(C=C5)Cl)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26Cl3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

310392-93-9 | |

| Record name | MIN-117 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0310392939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MIN-117 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APU2W4Y452 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Wf-516: A Technical Guide to its Mechanism of Action in the Dorsal Raphe Nucleus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wf-516 is a novel psychoactive compound with a unique pharmacological profile that suggests potential as a rapid-acting antidepressant. This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a specific focus on its effects within the dorsal raphe nucleus (DRN), a critical hub for serotonin (5-HT) neurotransmission. This document synthesizes available preclinical data, presenting quantitative binding affinities, in vivo electrophysiological outcomes, and detailed experimental protocols. Visualizations of the compound's signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of its complex pharmacology.

Introduction

The dorsal raphe nucleus, located in the brainstem, is the principal source of serotonergic neurons that project throughout the forebrain. The firing rate of these neurons is tightly regulated by a combination of autoreceptors and input from other neurotransmitter systems. Dysregulation of DRN activity is strongly implicated in the pathophysiology of major depressive disorder. This compound is an investigational compound that modulates the serotonergic system through a multi-target mechanism, primarily involving the serotonin transporter (SERT), 5-HT1A receptors, and 5-HT2A receptors.[1][2] This guide will elucidate the specific actions of this compound at these targets within the DRN, providing a detailed overview for researchers in the field of neuropsychopharmacology and drug development.

Pharmacological Profile of this compound

This compound exhibits a complex pharmacological profile characterized by high affinity for key regulatory elements of the serotonin system.

Binding Affinities

The binding affinities of this compound for its primary molecular targets have been determined through in vitro receptor binding assays.

| Target | Species | Brain Region | Kᵢ (nM) | Reference |

| 5-HT1A Receptor | Human | - | 5 | [3] |

| 5-HT2A Receptor | Human | - | 40 | [3] |

| 5-HT1A Receptor | Rat | Hippocampus | 8.1 | [3] |

| 5-HT1A Receptor | Rat | Raphe Nucleus | 7.9 | [3] |

Functional Activity in the Dorsal Raphe Nucleus

In vivo electrophysiological studies in rats have been pivotal in characterizing the functional consequences of this compound's interaction with its targets in the DRN.

| Experimental Condition | Dose | Effect on 5-HT Neuron Firing in DRN | Reference |

| This compound administration (i.v.) | Cumulative, total of 2.8 ± 0.3 mg/kg | Total inhibition | [1] |

| This compound pre-treatment followed by LSD | 1 mg/kg this compound | Markedly attenuated the inhibitory effect of LSD | [1] |

| This compound pre-treatment followed by 8-OH-DPAT | 0.5 mg/kg this compound (i.v.) | Significantly blocked the inhibitory effect of 8-OH-DPAT by 70% | [3] |

Mechanism of Action in the Dorsal Raphe Nucleus

This compound's primary mechanism of action in the dorsal raphe nucleus is the antagonism of presynaptic 5-HT1A autoreceptors.[1] These autoreceptors are located on the soma and dendrites of serotonergic neurons and function as a negative feedback mechanism. Activation of 5-HT1A autoreceptors by serotonin hyperpolarizes the neuron, leading to a decrease in its firing rate and subsequent reduction in serotonin release in projection areas.

By acting as an antagonist at these presynaptic 5-HT1A receptors, this compound blocks this inhibitory feedback loop.[1] This disinhibition of serotonergic neurons leads to an increase in their firing rate and enhanced serotonin release. This action is thought to contribute to a more rapid onset of antidepressant effects compared to traditional selective serotonin reuptake inhibitors (SSRIs), which initially increase serotonin in the somatodendritic area, leading to a temporary decrease in neuronal firing due to autoreceptor activation.

Furthermore, this compound's inhibition of the serotonin transporter (SERT) potentiates the effects of its 5-HT1A antagonism by increasing the synaptic concentration of serotonin.[1][2] The compound also exhibits 5-HT2A receptor antagonism, which may contribute to its overall antidepressant and anxiolytic profile by modulating downstream signaling pathways in cortical and limbic regions.[1][2]

Signaling Pathway of this compound in the Dorsal Raphe Nucleus

Caption: Mechanism of this compound in the Dorsal Raphe Nucleus.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound.

In Vivo Electrophysiology in Anesthetized Rats

This protocol describes the single-unit extracellular recordings of serotonergic neurons in the dorsal raphe nucleus.

4.1.1. Animal Preparation:

-

Male Sprague-Dawley rats (250-300g) are anesthetized with chloral hydrate (400 mg/kg, i.p.).

-

The animal is placed in a stereotaxic frame, and body temperature is maintained at 37°C with a heating pad.

-

A catheter is inserted into a lateral tail vein for intravenous drug administration.

4.1.2. Recording and Iontophoresis:

-

A burr hole is drilled in the skull overlying the dorsal raphe nucleus (stereotaxic coordinates: AP -7.8 mm from bregma, L 0.0 mm, DV -5.5 to -7.0 mm from the cortical surface).

-

A single-barreled glass microelectrode (impedance 2-5 MΩ) filled with 2 M NaCl is lowered into the DRN.

-

For microiontophoresis, a five-barreled glass micropipette is used, with the central barrel serving as the recording electrode and the outer barrels containing drug solutions (e.g., 5-HT, LSD).

-

The activity of single 5-HT neurons is identified by their characteristic slow (0.5-2.5 Hz) and regular firing pattern.

4.1.3. Drug Administration:

-

This compound and other test compounds are dissolved in saline for intravenous administration or in appropriate solutions for microiontophoresis.

-

For systemic administration, cumulative doses are often used to construct a dose-response curve.

-

For microiontophoresis, drugs are ejected using a constant current source.

4.1.4. Data Acquisition and Analysis:

-

Neuronal firing is amplified, filtered, and displayed on an oscilloscope.

-

Spike activity is converted into standardized pulses and recorded with a computer interface.

-

Firing rates are calculated online and expressed as spikes per second.

-

The effects of drug administration are quantified as a percentage change from the baseline firing rate.

Receptor Binding Assays

These protocols are used to determine the binding affinity (Ki) of this compound for its target receptors.

4.2.1. Membrane Preparation:

-

Rat brain regions (e.g., hippocampus, cerebral cortex) or cells expressing the human recombinant receptor of interest are homogenized in ice-cold buffer.

-

The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in assay buffer.

-

Protein concentration is determined using a standard assay (e.g., Bradford method).

4.2.2. Binding Assay:

-

Membrane preparations are incubated with a specific radioligand (e.g., [³H]WAY-100635 for 5-HT1A receptors, [³H]ketanserin for 5-HT2A receptors) and varying concentrations of this compound.

-

The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

4.2.3. Data Analysis:

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Positron Emission Tomography (PET) Imaging

While specific PET studies for this compound are not detailed in the provided search results, a general protocol for receptor occupancy studies in rats is outlined below.

4.3.1. Radiotracer and Animal Preparation:

-

A suitable radiotracer, such as [¹¹C]WAY-100635 for 5-HT1A receptors, is synthesized.

-

Rats are anesthetized (e.g., with isoflurane) and a catheter is placed in a tail vein for radiotracer and drug administration.

4.3.2. PET Scan Acquisition:

-

The animal is positioned in the PET scanner.

-

A baseline scan is acquired following the injection of the radiotracer.

-

This compound is administered at various doses, and subsequent PET scans are performed to measure receptor occupancy at different drug concentrations.

-

Dynamic scans are often acquired to allow for kinetic modeling of radiotracer binding.

4.3.3. Image Analysis:

-

PET images are reconstructed and co-registered with an anatomical template (e.g., an MRI or a standard rat brain atlas).

-

Regions of interest (ROIs) are drawn on the images corresponding to brain areas with high (e.g., hippocampus, raphe) and low (e.g., cerebellum) receptor density.

-

Time-activity curves are generated for each ROI.

-

Receptor occupancy is calculated by comparing the binding potential of the radiotracer in the target regions before and after this compound administration.

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for an in vivo electrophysiology experiment to characterize the effects of this compound in the dorsal raphe nucleus.

Caption: In Vivo Electrophysiology Experimental Workflow.

Conclusion

The available preclinical evidence strongly indicates that this compound acts as a potent modulator of the serotonergic system, with a distinct mechanism of action in the dorsal raphe nucleus centered on the antagonism of presynaptic 5-HT1A autoreceptors. This action, coupled with serotonin reuptake inhibition and 5-HT2A receptor antagonism, presents a promising profile for a novel antidepressant with the potential for a more rapid therapeutic onset. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to further investigate the pharmacology of this compound and similar multi-target compounds. Further studies are warranted to fully elucidate the downstream consequences of its actions in the DRN and to translate these preclinical findings to a clinical context.

References

- 1. In vivo electrophysiological assessment of the putative antidepressant this compound in the rat raphe dorsalis, locus coeruleus and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative autoradiographic characterisation of the binding of [3H]WAY-100635, a selective 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Serotonin Transporter Affinity and Selectivity of WF-516

For Researchers, Scientists, and Drug Development Professionals

Abstract

WF-516 is a novel investigational compound with a significant pharmacological profile centered on the serotonin system. This document provides a comprehensive technical overview of its binding affinity and selectivity for the human serotonin transporter (SERT). This compound demonstrates high affinity for SERT, a key characteristic for its potential as an antidepressant. Furthermore, this guide details its selectivity profile against other monoamine transporters and provides insight into the experimental methodologies used for its characterization. The information presented herein is intended to support further research and development of this compound.

Introduction

This compound has emerged as a promising molecule in the field of neuropharmacology, distinguished by its potent interaction with the serotonin transporter. As a primary mechanism of action, inhibition of SERT leads to increased extracellular levels of serotonin, a neurotransmitter critically involved in the regulation of mood, emotion, and various physiological processes. The therapeutic potential of WF-16 is underscored by its high affinity for SERT, coupled with a distinct selectivity profile that may influence its overall efficacy and side-effect profile. This guide serves as a technical resource, consolidating available data on the binding characteristics of this compound to facilitate a deeper understanding of its molecular pharmacology.

Binding Affinity and Selectivity Profile

The interaction of this compound with the serotonin transporter and other key monoamine transporters has been quantified through in vitro binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

| Target Transporter/Receptor | Ki (nM) | Species | Reference |

| Serotonin Transporter (SERT) | 7.4 | Rat | [1] |

| Serotonin 1A Receptor (5-HT1A) | 8.1 (Hippocampus) | Rat | [1] |

| 7.9 (Raphe Nucleus) | Rat | [1] | |

| Serotonin 2A Receptor (5-HT2A) | Data not available | - | - |

| Norepinephrine Transporter (NET) | Data not available | - | - |

| Dopamine Transporter (DAT) | Data not available | - | - |

Note: While the primary focus of this guide is the serotonin transporter, the affinity for key serotonin receptor subtypes is included for a more complete pharmacological context. Data for NET and DAT are not currently available in the public domain.

Experimental Protocols

The determination of binding affinities for this compound is primarily achieved through radioligand binding assays. These assays are a robust method for quantifying the interaction between a compound and its biological target.

In Vitro Radioligand Binding Assay for Serotonin Transporter (SERT)

This protocol outlines a generalized procedure for determining the binding affinity of a test compound like this compound for the serotonin transporter using rat hippocampal homogenates.

Objective: To determine the inhibitory constant (Ki) of this compound for the serotonin transporter.

Materials:

-

Rat hippocampal tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Radioligand specific for SERT (e.g., [³H]-Citalopram or [¹²⁵I]-RTI-55)

-

This compound (test compound)

-

Non-specific binding control (e.g., a high concentration of a known SERT inhibitor like fluoxetine)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Dissect and homogenize rat hippocampal tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the serotonin transporters.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, combine the prepared cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

For total binding, omit the test compound.

-

For non-specific binding, include a high concentration of a known SERT inhibitor.

-

Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling and Experimental Workflow

The interaction of this compound with the serotonin transporter initiates a cascade of events that ultimately leads to its pharmacological effects. The following diagrams illustrate the logical flow of experimental characterization and the putative signaling pathway.

Caption: Experimental workflow for the characterization of this compound.

Caption: Putative signaling pathway of this compound at the serotonergic synapse.

Conclusion

This compound is a high-affinity ligand for the serotonin transporter, a key characteristic that forms the basis of its potential therapeutic application in disorders responsive to enhanced serotonergic neurotransmission. The data presented in this guide, particularly its potent inhibition of SERT, positions this compound as a compound of significant interest for further preclinical and clinical investigation. A complete understanding of its selectivity profile, particularly with respect to the norepinephrine and dopamine transporters, will be crucial in fully elucidating its pharmacological and clinical characteristics. The provided experimental framework serves as a foundation for methodologies aimed at further characterizing this and similar compounds.

References

In Vivo Electrophysiological Profile of Wf-516: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo electrophysiological properties of Wf-516, a potential novel antidepressant. The data and protocols summarized herein are derived from peer-reviewed scientific literature, offering a core understanding of the compound's mechanism of action on key neuronal populations.

Core Findings at a Glance

This compound exhibits a multi-target profile, acting as a serotonin (5-HT) reuptake inhibitor, a 5-HT₁A receptor antagonist, and a 5-HT₂A receptor antagonist. In vivo electrophysiological studies in rats have elucidated its functional effects on three key brain regions implicated in mood regulation: the dorsal raphe nucleus (DRN), the locus coeruleus (LC), and the hippocampus.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo electrophysiological assessments of this compound.

Table 1: Effect of this compound on Dorsal Raphe Nucleus (DRN) 5-HT Neuron Firing

| Parameter | Value | Description |

| Total Inhibition Dose | 2.8 +/- 0.3 mg/kg (cumulative i.v.) | The cumulative intravenous dose of this compound required to completely suppress the firing of serotonin neurons in the DRN.[1] |

| 5-HT₁A Antagonism | Marked attenuation of LSD-induced inhibition | A 1 mg/kg dose of this compound, which did not alter baseline firing, significantly reduced the inhibitory effect of the 5-HT₁A agonist LSD on 5-HT neuron firing.[1] |

Table 2: Effect of this compound on Locus Coeruleus (LC) Norepinephrine (NE) Neuron Firing

| Parameter | Value | Description |

| 5-HT₂A Antagonism | Dampened inhibitory effect of DOI | A 1 mg/kg dose of this compound reduced the inhibitory effect of the 5-HT₂A agonist DOI on the firing of norepinephrine neurons in the LC.[1] |

Table 3: Effect of this compound on Hippocampal CA3 Pyramidal Neuron Activity

| Parameter | Value | Description |

| 5-HT Reuptake Inhibition | Significant increase in recovery time | Cumulative intravenous doses of this compound prolonged the time it took for CA3 pyramidal neuron firing to recover after the application of serotonin, indicating a blockade of 5-HT reuptake.[1] |

| Postsynaptic 5-HT₁A Receptor Activity | No antagonism observed | Unlike the 5-HT₁A antagonist WAY100635, this compound did not block the inhibitory effect of microiontophoretically applied 5-HT on hippocampal neurons.[1] |

Experimental Protocols

The following methodologies are based on the published in vivo electrophysiology studies of this compound.[1]

Animal Model and Preparation

-

Species: Male Sprague-Dawley rats.

-

Anesthesia: The specific anesthetic agent is not detailed in the available literature. Standard laboratory practice for such recordings often involves urethane or chloral hydrate to maintain a stable level of anesthesia without significantly altering neuronal firing properties.

-

Surgical Procedure:

-

The animal is placed in a stereotaxic frame.

-

A burr hole is drilled in the skull above the target brain region (DRN, LC, or hippocampus).

-

The dura mater is carefully removed to allow for electrode insertion.

-

Electrophysiological Recording

-

Electrodes: Single-barrel glass micropipettes are used for extracellular recording of single-unit activity.

-

Recording Targets:

-

Dorsal Raphe Nucleus (DRN): For recording the activity of serotonin (5-HT) neurons.

-

Locus Coeruleus (LC): For recording the activity of norepinephrine (NE) neurons.

-

Hippocampus (CA3 region): For recording the activity of pyramidal neurons.

-

-

Data Acquisition: Neuronal spikes are amplified, filtered, and displayed on an oscilloscope. Firing rate is typically quantified in Hertz (spikes/second).

Drug Administration

-

Systemic Administration: this compound and other compounds are administered intravenously (i.v.), often through a catheter inserted into a lateral tail vein, to assess their systemic effects on neuronal firing. Drugs are typically given in cumulative doses.

-

Microiontophoresis: In some experiments, drugs (e.g., 5-HT) are applied directly onto the recorded neuron using a multi-barrel micropipette and a controlled electrical current. This technique allows for the localized assessment of drug effects on the postsynaptic membrane.

Visualized Mechanisms and Workflows

Signaling Pathways

The following diagrams illustrate the proposed mechanisms of action of this compound based on the electrophysiological findings.

Figure 1: this compound action in the Dorsal Raphe Nucleus (DRN).

Figure 2: this compound action in the Locus Coeruleus (LC).

Figure 3: this compound action in the Hippocampus.

Experimental Workflow

The following diagram outlines the general experimental workflow for an in vivo electrophysiology study of this compound.

Figure 4: General experimental workflow.

References

An In-Depth Technical Guide to Wf-516: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wf-516 is a novel investigational compound with significant potential as an antidepressant agent. Its unique pharmacological profile, characterized by potent serotonin (5-HT) reuptake inhibition combined with 5-HT1A and 5-HT2A receptor antagonism, distinguishes it from many existing antidepressant medications. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its discovery, a plausible synthetic route based on established chemical principles, its pharmacological properties, and the experimental methodologies used to elucidate its mechanism of action. The information is intended to serve as a valuable resource for researchers and professionals involved in the field of neuropsychopharmacology and drug development.

Discovery and Development

This compound, with the chemical name (2S)-1-[4-(3,4-dichlorophenyl)piperidin-1-yl]-3-[2-(5-methyl-1,3,4-oxadiazol-2-yl)benzo[b]furan-4-yloxy]propan-2-ol monohydrochloride, was developed by Wako Pure Chemical Industries. While the specific details of the initial discovery and lead optimization process are not extensively published in publicly available literature, its development was likely driven by the therapeutic strategy of targeting multiple components of the serotonergic system to achieve a more rapid onset of action and improved efficacy in treating major depressive disorder. This multi-target approach aims to overcome the limitations of selective serotonin reuptake inhibitors (SSRIs) by simultaneously blocking the serotonin transporter (SERT) and modulating key serotonin receptors involved in mood regulation.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not explicitly available in the public domain. However, based on its chemical structure, a plausible synthetic route can be devised by combining established methods for the synthesis of its core fragments: the substituted piperidine, the benzofuran-oxadiazole moiety, and the chiral propan-2-ol linker.

A potential retrosynthetic analysis suggests the following key disconnections:

-

Final Step: Formation of the ether linkage between the benzofuran-oxadiazole phenol and the chiral epoxypropane, followed by the opening of the epoxide with the substituted piperidine.

-

Intermediate Syntheses:

-

Synthesis of 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzo[b]furan-4-ol.

-

Synthesis of (S)-epichlorohydrin or a similar chiral three-carbon synthon.

-

Synthesis of 4-(3,4-dichlorophenyl)piperidine.

-

A proposed forward synthesis is outlined below.

Proposed Synthesis of 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzo[b]furan-4-ol

The synthesis of this key intermediate would likely involve the initial construction of the benzofuran ring system, followed by the formation of the oxadiazole ring.

Proposed Synthesis of (2S)-1-[4-(3,4-dichlorophenyl)piperidin-1-yl]-3-[2-(5-methyl-1,3,4-oxadiazol-2-yl)benzo[b]furan-4-yloxy]propan-2-ol

The final steps would involve coupling the synthesized fragments. This would likely proceed via a Williamson ether synthesis between the phenolic benzofuran-oxadiazole and a chiral epoxide, followed by the nucleophilic attack of the piperidine derivative.

Pharmacological Profile

This compound exhibits a multi-target pharmacological profile, acting as a potent serotonin reuptake inhibitor and an antagonist at both 5-HT1A and 5-HT2A receptors. This combination of activities is believed to contribute to its potential as a fast-acting and effective antidepressant.

Receptor Binding Affinity

Quantitative data on the binding affinity of this compound to its primary targets have been determined through in vitro receptor binding assays.

| Target | Species | Kᵢ (nM) | Reference |

| 5-HT1A Receptor | Human | 5 | [1] |

| 5-HT2A Receptor | Human | 40 | [1] |

| 5-HT1A Receptor (Hippocampus) | Rat | 8.1 | [1] |

| 5-HT1A Receptor (Raphe Nucleus) | Rat | 7.9 | [1] |

In Vivo Electrophysiology

In vivo electrophysiological studies in rats have provided insights into the functional activity of this compound in different brain regions.

| Brain Region | Neuron Type | This compound Dose | Effect | Reference |

| Dorsal Raphe Nucleus (DRN) | 5-HT Neurons | 2.8 +/- 0.3 mg/kg (i.v., cumulative) | Total inhibition of firing | [2] |

| Dorsal Raphe Nucleus (DRN) | 5-HT Neurons | 1 mg/kg (i.v.) | Attenuated the inhibitory effect of LSD (5-HT1A agonist) | [2] |

| Locus Coeruleus (LC) | Norepinephrine (NE) Neurons | 1 mg/kg (i.v.) | Dampened the inhibitory effect of DOI (5-HT2A agonist) | [2] |

| Hippocampus (CA3) | Pyramidal Neurons | Cumulative i.v. doses | Increased recovery time of firing after 5-HT application | [2] |

Experimental Protocols

In Vivo Electrophysiology

The following provides a general overview of the methodology typically employed in in vivo electrophysiological assessments, as described in studies of this compound.[2][3]

Objective: To assess the effects of this compound on the firing activity of specific neuronal populations in the brain.

Animal Model: Male Sprague-Dawley rats.

Anesthesia: Chloral hydrate or another suitable anesthetic.

Surgical Procedure:

-

The animal is anesthetized and placed in a stereotaxic frame.

-

A burr hole is drilled in the skull above the target brain region (e.g., Dorsal Raphe Nucleus, Locus Coeruleus, Hippocampus).

-

A recording microelectrode (glass micropipette) is lowered into the target nucleus.

Electrophysiological Recording:

-

Extracellular single-unit recordings are obtained from identified neurons (e.g., serotonergic neurons in the DRN, noradrenergic neurons in the LC, pyramidal neurons in the hippocampus).

-

The spontaneous firing rate of the neurons is recorded.

Drug Administration:

-

This compound is administered intravenously (i.v.) through a catheter implanted in a lateral tail vein, typically in cumulative doses.

-

For microiontophoretic application, a multi-barreled micropipette is used to apply drugs directly onto the surface of the recorded neuron.

Data Analysis:

-

The firing rate of the neurons is analyzed before and after drug administration.

-

Dose-response curves are generated to determine the potency and efficacy of the compound.

Chronic Mild Stress (CMS) Model

The CMS model is a widely used preclinical model of depression to evaluate the efficacy of antidepressant compounds.

Objective: To induce a depressive-like phenotype in rodents and assess the ability of this compound to reverse these behavioral deficits.

Animal Model: Male Wistar rats or mice.

Procedure:

-

Animals are subjected to a series of unpredictable, mild stressors over a period of several weeks. Stressors may include:

-

Stroboscopic illumination

-

Tilted cage

-

Food or water deprivation

-

Soiled cage

-

Reversal of the light/dark cycle

-

-

The primary behavioral endpoint is typically anhedonia, measured by a reduction in the consumption of a palatable sucrose solution.

Drug Administration:

-

This compound is administered daily to a subset of the stressed animals during the final weeks of the stress paradigm.

Behavioral Assessment:

-

Sucrose preference tests are conducted regularly to measure anhedonia.

-

Other behavioral tests, such as the forced swim test or open field test, may also be used to assess other depressive-like behaviors.

Data Analysis:

-

The sucrose preference of the this compound-treated group is compared to that of the vehicle-treated stressed group and a non-stressed control group.

Mechanism of Action and Signaling Pathways

The therapeutic potential of this compound is attributed to its multifaceted interaction with the serotonergic system.

Serotonin Reuptake Inhibition

By blocking the serotonin transporter (SERT), this compound increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

5-HT1A Receptor Antagonism

This compound acts as an antagonist at presynaptic 5-HT1A autoreceptors located on serotonergic neurons in the raphe nuclei.[2] The activation of these autoreceptors normally provides a negative feedback signal that inhibits serotonin release. By blocking these receptors, this compound disinhibits serotonergic neurons, leading to a further increase in serotonin release. This is thought to contribute to a faster onset of antidepressant action.

5-HT2A Receptor Antagonism

Antagonism of 5-HT2A receptors is a common feature of several atypical antipsychotics and some antidepressants. This action is believed to contribute to the therapeutic effects on negative symptoms and cognitive deficits in depression, and may also mitigate some of the side effects associated with increased serotonin levels, such as anxiety and sexual dysfunction.

The downstream signaling pathways of 5-HT1A and 5-HT2A receptors are complex and can vary depending on the cell type and brain region.

-

5-HT1A Receptor Signaling: 5-HT1A receptors are G-protein coupled receptors (GPCRs) that typically couple to Gαi/o proteins.[4] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[4] This can influence the activity of protein kinase A (PKA) and downstream signaling cascades.[4]

-

5-HT2A Receptor Signaling: 5-HT2A receptors are GPCRs that couple to Gαq/11 proteins.[5] Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[5]

The antagonistic action of this compound at these receptors would be expected to block these downstream signaling events upon serotonin binding.

Visualizations

Caption: Mechanism of action of this compound in the synapse.

Caption: Experimental workflow for the Chronic Mild Stress (CMS) model.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of depression due to its unique multi-target mechanism of action. By combining serotonin reuptake inhibition with 5-HT1A and 5-HT2A receptor antagonism, it has the potential to offer a more rapid and robust antidepressant effect compared to currently available treatments. Further research, particularly elucidating its detailed synthesis, comprehensive preclinical and clinical studies, and a deeper understanding of its impact on intracellular signaling pathways, will be crucial in fully characterizing its therapeutic potential and paving the way for its potential clinical application. This guide provides a foundational overview of the current knowledge on this compound to support these future research endeavors.

References

Pharmacological Profile of Wf-516 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wf-516 hydrochloride is an investigational compound with a multimodal mechanism of action targeting the serotonergic system. It functions as a potent inhibitor of the serotonin (5-HT) transporter (SERT) and an antagonist of the 5-HT1A and 5-HT2A receptors. Preclinical evidence suggests its potential as a rapidly acting antidepressant. This document provides a comprehensive overview of the pharmacological profile of this compound hydrochloride, detailing its receptor binding affinities, in vivo electrophysiological effects, and antidepressant-like activity. Standard experimental protocols for assessing such a compound are also provided to offer a complete framework for its evaluation.

Introduction

Major depressive disorder (MDD) is a significant global health concern, and while selective serotonin reuptake inhibitors (SSRIs) are a cornerstone of treatment, they are often associated with a delayed onset of therapeutic action and variable efficacy. This compound hydrochloride represents a novel approach by combining serotonin reuptake inhibition with direct receptor modulation, a strategy aimed at accelerating and enhancing antidepressant effects. This guide synthesizes the available preclinical data on this compound hydrochloride and presents it in a structured format for drug development professionals.

Mechanism of Action

This compound hydrochloride exhibits a tripartite mechanism of action on the serotonin system:

-

Serotonin Reuptake Inhibition: By blocking the serotonin transporter (SERT), this compound increases the synaptic concentration of serotonin.

-

5-HT1A Receptor Antagonism: The compound displays high affinity for the 5-HT1A receptor.[1][2][3] In vivo studies indicate that it acts as an antagonist at presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus, which is hypothesized to prevent the negative feedback mechanism that can limit serotonin release early in treatment.[4] However, it did not show antagonistic activity at postsynaptic 5-HT1A receptors in the hippocampus.[4]

-

5-HT2A Receptor Antagonism: this compound hydrochloride is also an antagonist of the 5-HT2A receptor.[1][2] Blockade of this receptor is associated with antidepressant and anxiolytic effects and may mitigate some side effects associated with increased serotonin levels, such as anxiety and sleep disturbances.

The synergistic action of these three properties is believed to contribute to a more rapid and robust antidepressant response compared to traditional SSRIs.

Signaling Pathway Overview

Caption: Mechanism of action of this compound hydrochloride at the serotonin synapse.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound hydrochloride.

Table 1: Receptor Binding Affinity

| Target | Species | Ki (nM) |

| 5-HT1A Receptor | Human | 5 |

| 5-HT2A Receptor | Human | 40 |

| Serotonin Transporter (SERT) | - | High Affinity |

Data from MedChemExpress.[1][2][3]

Table 2: In Vivo Electrophysiology

| Brain Region | Effect | Implied Action |

| Dorsal Raphe Nucleus (DRN) | Attenuated the inhibitory effect of the 5-HT1A agonist LSD on 5-HT neuron firing.[4] | 5-HT1A Autoreceptor Antagonist |

| Locus Coeruleus (LC) | Dampened the inhibitory effect of the 5-HT2A agonist DOI on norepinephrine neuron firing.[4] | 5-HT2A Receptor Antagonist |

| Hippocampus (CA3) | Significantly increased the recovery time of pyramidal neuron firing after 5-HT application.[4] | Serotonin Reuptake Inhibition |

| Hippocampus (CA3) | Did not block the inhibitory effect of microiontophoretic application of 5-HT.[4] | No Postsynaptic 5-HT1A Receptor Antagonism |

Preclinical Efficacy

This compound hydrochloride has demonstrated antidepressant-like effects in a rodent model of depression.

-

Chronic Mild Stress (CMS) Model: In a rat CMS model, this compound was shown to have more rapid antidepressant-like effects than the tricyclic antidepressant imipramine.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacological data. The following sections describe standard protocols for the key experiments relevant to the pharmacological profiling of a compound like this compound hydrochloride.

Radioligand Binding Assays

This protocol describes a representative method for determining the binding affinity (Ki) of a test compound for the 5-HT1A and 5-HT2A receptors.

Objective: To determine the inhibitory constant (Ki) of this compound hydrochloride at human 5-HT1A and 5-HT2A receptors.

Materials:

-

Cell membranes expressing recombinant human 5-HT1A or 5-HT2A receptors.

-

Radioligands: [3H]-8-OH-DPAT (for 5-HT1A) and [3H]-Ketanserin (for 5-HT2A).

-

Non-specific binding competitors: 10 µM Serotonin (for 5-HT1A) and 10 µM Mianserin (for 5-HT2A).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Test compound: this compound hydrochloride, serially diluted.

-

96-well microplates, glass fiber filters, and a scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either assay buffer (for total binding), non-specific competitor (for non-specific binding), or varying concentrations of this compound hydrochloride.

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound hydrochloride by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

Caption: Experimental workflow for a typical radioligand binding assay.

In Vitro Serotonin Reuptake Inhibition Assay

This protocol provides an example of how to measure the potency of a compound in inhibiting serotonin reuptake in vitro.

Objective: To determine the IC50 value of this compound hydrochloride for the inhibition of the human serotonin transporter (SERT).

Materials:

-

HEK293 cells stably expressing the human SERT.

-

[3H]-Serotonin.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Test compound: this compound hydrochloride, serially diluted.

-

Reference inhibitor (e.g., Fluoxetine).

-

96-well cell culture plates and a microplate scintillation counter.

Procedure:

-

Cell Plating: Plate the hSERT-expressing HEK293 cells in 96-well plates and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate them with varying concentrations of this compound hydrochloride or reference inhibitor for a specified time (e.g., 15 minutes) at 37°C.

-

Initiation of Uptake: Add [3H]-Serotonin to each well to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer.

-

Quantification: Transfer the lysate to a microplate compatible with a scintillation counter and measure the radioactivity.

-

Data Analysis: Determine the concentration of this compound hydrochloride that inhibits 50% of the specific [3H]-Serotonin uptake (IC50) using non-linear regression.

In Vivo Electrophysiology

This section outlines the general approach for in vivo electrophysiological assessment as was performed on this compound hydrochloride.

Objective: To characterize the functional effects of this compound hydrochloride on the firing activity of specific neuronal populations in vivo.

Animal Model: Anesthetized rats.

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Perform surgery to allow access to the brain regions of interest (e.g., dorsal raphe nucleus, hippocampus).

-

Electrode Placement: Lower a recording microelectrode into the target brain region to isolate and record the extracellular action potentials of single neurons.

-

Drug Administration: Administer this compound hydrochloride systemically (e.g., intravenously) or locally via microiontophoresis. Specific receptor agonists or antagonists can also be co-administered to probe the mechanism of action.

-

Data Acquisition: Record the firing rate of the neuron before, during, and after drug administration.

-

Data Analysis: Analyze the changes in neuronal firing rate to determine the excitatory, inhibitory, or modulatory effects of the compound.

Pharmacokinetics and Safety Pharmacology (Illustrative)

No public data is available for the pharmacokinetics (ADME) and safety pharmacology of this compound hydrochloride. A comprehensive technical guide would include these sections, and the following represents the type of information that would be presented.

Pharmacokinetics (ADME)

A typical ADME profile would be summarized in a table as shown below.

Table 3: Illustrative Pharmacokinetic Parameters of a CNS Drug Candidate

| Parameter | Mouse | Rat | Dog |

| Absorption | |||

| Oral Bioavailability (%) | 75 | 60 | 85 |

| Tmax (h) | 0.5 | 1.0 | 2.0 |

| Caco-2 Permeability (10-6 cm/s) | - | 15.2 | - |

| Distribution | |||

| Vd (L/kg) | 4.5 | 3.8 | 5.2 |

| Plasma Protein Binding (%) | 92 | 95 | 90 |

| Brain-to-Plasma Ratio | 2.1 | 1.8 | - |

| Metabolism | |||

| Microsomal Stability (t1/2, min) | 45 | 35 | 55 |

| Major Metabolizing CYP Isoforms | 3A4, 2D6 | 3A2, 2D2 | 3A12, 2D15 |

| Excretion | |||

| Clearance (mL/min/kg) | 20 | 15 | 10 |

| t1/2 (h) | 2.5 | 3.0 | 4.5 |

| Major Route of Excretion | Renal | Biliary | Renal |

Safety Pharmacology

Safety pharmacology studies are conducted to investigate potential adverse effects on major physiological systems. A standard core battery assessment would be performed.

Table 4: Illustrative Safety Pharmacology Core Battery Results

| System | Assay | Outcome |

| Central Nervous System | Irwin Test / Functional Observational Battery in Rats | No adverse effects on behavior, motor function, or autonomic parameters up to 100 mg/kg. |

| Cardiovascular System | hERG Channel Assay (in vitro) | IC50 > 30 µM. |

| Cardiovascular Telemetry in Dogs | No significant effects on blood pressure, heart rate, or ECG intervals at therapeutic doses. | |

| Respiratory System | Whole-body Plethysmography in Rats | No adverse effects on respiratory rate or tidal volume. |

Conclusion

This compound hydrochloride is a promising antidepressant candidate with a novel, multimodal mechanism of action. Its combined activity as a serotonin reuptake inhibitor, a presynaptic 5-HT1A autoreceptor antagonist, and a 5-HT2A receptor antagonist provides a strong rationale for its potential to offer a more rapid and efficacious treatment for depression. The available preclinical data supports this hypothesis, although further studies are required to fully characterize its pharmacokinetic and safety profile to enable clinical development. This guide provides a comprehensive summary of the current knowledge and a framework for the continued evaluation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Neurofunctional test batteries in safety pharmacology - Current and emerging considerations for the drug development process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

Wf-516: A Technical Guide to its Solubility and Stability in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of Wf-516, a potent antidepressant, in Dimethyl Sulfoxide (DMSO). This compound, with the CAS Number 310392-94-0, functions as a serotonin (5-HT) reuptake inhibitor and an antagonist of both 5-HT1A and 5-HT2A receptors. Understanding its behavior in DMSO is critical for the accurate design and execution of in vitro and in vivo studies.

Core Data Summary

The following tables summarize the known quantitative data regarding the solubility and stability of this compound in DMSO.

Table 1: Solubility of this compound in DMSO

| Parameter | Value | Source |

| Solubility | 10 mM | [1] |

| Description | Soluble in DMSO | [2][3][4][5] |

Table 2: Stability and Storage of this compound in DMSO

| Condition | Recommendation | Duration | Source |

| Storage Temperature (Solid) | Store at -20°C | Not Specified | [5][6] |

| Storage Temperature (in DMSO) | Store at -20°C | Several Months | [4] |

Experimental Protocols

While specific experimental protocols for determining the solubility and stability of this compound are not publicly available, the following are widely accepted methodologies for characterizing small molecules in DMSO.

Protocol 1: Determination of Kinetic Solubility in DMSO

This protocol outlines a general method for determining the kinetic solubility of a compound in DMSO, which is a common practice in early drug discovery.

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Nephelometer or UV spectrophotometer

-

Automated liquid handler (recommended)

Procedure:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO to create a range of concentrations.

-

Addition of Aqueous Buffer: To each well containing the DMSO solution, add PBS (pH 7.4) to a final DMSO concentration of 1-5%.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Measurement:

-

Nephelometry: Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation.

-

UV Spectrophotometry: After a centrifugation step to pellet any precipitate, measure the absorbance of the supernatant at the λmax of this compound.

-

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Protocol 2: Assessment of Long-Term Stability in DMSO

This protocol describes a typical procedure to evaluate the stability of a compound in DMSO over time at various storage temperatures.

Materials:

-

This compound stock solution in anhydrous DMSO (e.g., 10 mM)

-

Amber glass vials

-

High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

-

-20°C and 4°C storage facilities

-

Room temperature storage area, protected from light

Procedure:

-

Sample Preparation: Aliquot the this compound stock solution into multiple amber glass vials, minimizing headspace.

-

Time-Zero Analysis: Immediately analyze one aliquot using a validated HPLC-MS method to determine the initial purity and concentration (T=0).

-

Storage: Store the remaining vials at different temperatures: -20°C, 4°C, and room temperature.

-

Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.

-

Analysis: Allow the vial to equilibrate to room temperature and analyze the sample by HPLC-MS.

-

Data Analysis: Compare the purity and concentration of the stored samples to the T=0 sample. Degradation is indicated by a decrease in the parent compound peak area and the appearance of new peaks.

Signaling Pathways and Mechanism of Action

This compound's therapeutic potential stems from its multi-target engagement within the serotonergic system. The diagrams below illustrate the key signaling pathways affected by this compound.

This compound Mechanism of Action

Caption: this compound's multi-target mechanism of action.

5-HT1A Receptor Signaling Pathway (Antagonized by this compound)

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, typically leads to neuronal inhibition. As an antagonist, this compound blocks this effect.

Caption: Antagonism of the 5-HT1A receptor pathway by this compound.

5-HT2A Receptor Signaling Pathway (Antagonized by this compound)

The 5-HT2A receptor is another GPCR that, when activated by serotonin, typically results in neuronal excitation. This compound's antagonism at this receptor dampens this excitatory signaling.

Caption: Antagonism of the 5-HT2A receptor pathway by this compound.

References

Initial Safety and Toxicity Profile of Wf-516: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available information regarding the investigational compound Wf-516. A comprehensive search of public scientific databases and literature has revealed a lack of specific, publicly available preclinical safety and toxicity studies, such as LD50, repeated-dose toxicity, genotoxicity, or carcinogenicity assessments. The information presented is therefore based on the available pharmacological data.

Executive Summary

This compound is a novel psychoactive compound with a dual mechanism of action, functioning as both a 5-HT1A receptor antagonist and a serotonin reuptake inhibitor. This profile suggests potential as a next-generation antidepressant. While its pharmacological activity has been characterized in preliminary in vivo studies, a formal safety and toxicity profile has not been established in the public domain. This whitepaper will detail the known pharmacological actions of this compound, present a putative signaling pathway, and outline a generalized experimental protocol for the type of preclinical toxicity studies that would be necessary to ascertain its safety profile.

Pharmacological Data

The primary characterization of this compound is derived from in vivo electrophysiological and receptor occupancy studies in rats. These studies have elucidated its effects on serotonergic neurotransmission.

| Parameter | Species | Administration Route | Dose | Key Observation |

| Neuronal Firing Modulation | Rat | Intravenous | 1 mg/kg | Attenuated the inhibitory effects of a 5-HT1A autoreceptor agonist, confirming antagonism.[1] |

| Neuronal Firing Inhibition | Rat | Intravenous | 2.8 +/- 0.3 mg/kg | Resulted in the complete inhibition of 5-HT neuronal firing.[1] |

| Receptor Occupancy | Rat | Not Specified | Dose-dependent | Showed dose-dependent binding to 5-HT1A receptors in the hippocampus and raphe nucleus. |

Proposed Signaling Pathway of this compound

This compound is believed to exert its effects through a synergistic action on the serotonin system. By inhibiting the serotonin transporter (SERT), it increases the synaptic concentration of serotonin. Concurrently, by acting as an antagonist at the presynaptic 5-HT1A autoreceptors, it blocks the negative feedback loop that would typically reduce serotonin release in response to elevated synaptic levels.

Caption: Proposed dual-action signaling pathway of this compound.

Generalized Experimental Workflow for Preclinical Toxicity Assessment

A comprehensive preclinical safety evaluation is paramount for any investigational new drug. The following diagram illustrates a generalized workflow for an acute toxicity study, a foundational component of this evaluation.

Caption: Generalized experimental workflow for an acute toxicity study.

Conclusion and Future Directions

The available data on this compound highlight its potential as a novel antidepressant through its dual action on the serotonergic system. However, the absence of publicly available safety and toxicity data represents a significant gap in our understanding of this compound. To advance the development of this compound, a comprehensive suite of preclinical toxicology studies is required. These should include, but are not limited to, acute, sub-chronic, and chronic toxicity studies, as well as assessments of genotoxicity, carcinogenicity, and reproductive toxicity. The findings from such studies will be critical in determining the therapeutic index and overall risk-benefit profile of this compound.

References

Wf-516: An In-Depth Technical Guide on its Effects on Norepinephrine Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wf-516 is an investigational compound with a complex pharmacological profile, primarily recognized for its potent interaction with the serotonin system as a 5-HT1A autoreceptor antagonist and a serotonin reuptake inhibitor. However, a crucial aspect of its mechanism of action involves the modulation of norepinephrine (NE) neurons in the locus coeruleus (LC). This guide provides a detailed technical overview of the effects of this compound on norepinephrine neurons, based on available preclinical research. The core of this interaction is this compound's function as a 5-HT2A receptor antagonist, which indirectly disinhibits noradrenergic neuronal activity. This document outlines the experimental evidence, protocols, and underlying signaling pathways for this effect.

Core Mechanism of Action on Norepinephrine Neurons

The primary effect of this compound on norepinephrine neurons is indirect, mediated through its antagonism of serotonin 2A (5-HT2A) receptors. In the locus coeruleus, 5-HT2A receptor activation by serotonin typically exerts an inhibitory influence on the firing rate of norepinephrine neurons. By blocking these receptors, this compound mitigates this serotonergic inhibition, thereby leading to a relative increase or normalization of noradrenergic neuronal activity.

This is a significant finding, as it suggests that part of this compound's potential antidepressant effect could be attributed to the enhancement of noradrenergic tone, in addition to its direct effects on the serotonin system.

Experimental Evidence and Data

The key evidence for this compound's effect on norepinephrine neurons comes from in vivo electrophysiological studies in rats. These experiments demonstrate that this compound can counteract the suppressive effect of a 5-HT2A receptor agonist on the firing rate of locus coeruleus neurons.

Table 1: Effect of this compound on the Firing Rate of Norepinephrine Neurons in the Locus Coeruleus

| Condition | Mean Firing Rate (spikes/s) | Percentage of Baseline | Number of Neurons Recorded (n) |

| Baseline | Data not available | 100% | 5 |

| DOI (30-120 µg/kg, i.v.) | Data not available | Significant decrease | 5 |

| This compound (1 mg/kg, i.v.) pre-treatment + DOI | Dampened inhibitory effect | Attenuation of decrease | 5 |

Note: Specific quantitative data on firing rates were not available in the reviewed literature. The table reflects the qualitative descriptions of the experimental outcomes.

Table 2: Pharmacological Profile of this compound

| Target | Affinity (Ki) | Species | Reference |

| 5-HT1A Receptor | 5 nM | Human | [1] |

| 5-HT2A Receptor | 40 nM | Human | [1] |

| Serotonin Transporter | High Affinity | Rat | [2] |

Experimental Protocols

The following is a generalized protocol for in vivo extracellular single-unit recordings in the locus coeruleus of the rat, based on standard methodologies used in the field and inferred from the available information on the this compound studies.

Animal Preparation

-

Species: Male Sprague-Dawley rats (250-300 g).

-

Anesthesia: Chloral hydrate (400 mg/kg, i.p.) is commonly used for these types of electrophysiological recordings. Supplemental doses are administered as needed to maintain a stable level of anesthesia.

-

Stereotaxic Surgery: The rat is placed in a stereotaxic frame. A burr hole is drilled in the skull overlying the cerebellum for access to the locus coeruleus. The stereotaxic coordinates for the LC in the rat are approximately 1.0 to 1.4 mm lateral to the midline, and 1.0 to 1.2 mm posterior to lambda.

Electrophysiological Recording

-

Electrodes: Single-barreled glass micropipettes filled with a 2 M NaCl solution containing 2% Pontamine Sky Blue dye for histological verification of the recording site. The impedance of the electrodes is typically in the range of 2-5 MΩ.

-

Recording Procedure: The electrode is lowered into the locus coeruleus using a hydraulic microdrive. Norepinephrine neurons are identified by their characteristic electrophysiological properties: a slow and regular firing rate (0.5-5.0 Hz), a long-duration (1.5-2.5 ms) positive-negative action potential, and a biphasic response (excitation followed by inhibition) to a contralateral hind paw pinch.

-

Data Acquisition: The neuronal signal is amplified, filtered (band-pass 0.3-3.0 kHz), and displayed on an oscilloscope. The signals are also fed into a computer for online and offline analysis of firing rate and pattern using specialized software.

Drug Administration

-

A lateral tail vein is cannulated for intravenous (i.v.) administration of drugs.

-

A baseline firing rate of a single, well-isolated norepinephrine neuron is recorded for at least 5 minutes.

-

The 5-HT2A receptor agonist, (±)-2,5-dimethoxy-4-iodoamphetamine (DOI), is administered intravenously to observe its effect on the neuron's firing rate.

-

In a separate set of experiments, this compound is administered intravenously prior to the administration of DOI to assess its antagonistic properties.

Experimental Workflow Diagram

Signaling Pathways

The inhibitory effect of serotonin on norepinephrine neurons in the locus coeruleus is mediated by the 5-HT2A receptor, a G-protein coupled receptor (GPCR). This compound acts as an antagonist at this receptor, blocking the downstream signaling cascade.

5-HT2A Receptor Signaling on Norepinephrine Neurons

Upon binding of serotonin, the 5-HT2A receptor, which is coupled to a Gq alpha subunit, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG are thought to lead to the opening of potassium (K+) channels, resulting in hyperpolarization of the neuronal membrane and a decrease in the firing rate of the norepinephrine neuron.

This compound's Antagonistic Action

This compound, by binding to the 5-HT2A receptor without activating it, prevents serotonin from binding and initiating this inhibitory cascade. This disinhibition results in the norepinephrine neuron being more likely to fire at its baseline rate or be more responsive to excitatory inputs.

Signaling Pathway Diagram

Conclusion and Future Directions

The antagonistic activity of this compound at 5-HT2A receptors on norepinephrine neurons in the locus coeruleus represents a key component of its pharmacological profile. This mechanism, leading to a disinhibition of noradrenergic activity, likely contributes to its potential antidepressant effects. For drug development professionals, this dual action on both serotonin and norepinephrine pathways, albeit one being indirect, positions this compound as a compound with a potentially broader spectrum of efficacy compared to agents targeting only a single monoamine system.

Future research should focus on obtaining more precise quantitative data on the dose-dependent effects of this compound on norepinephrine neuron firing. Furthermore, investigating the downstream consequences of this noradrenergic disinhibition in terminal fields such as the prefrontal cortex and hippocampus will be crucial to fully elucidate the therapeutic implications of this compound's unique mechanism of action. Studies exploring the long-term neuroadaptive changes in the norepinephrine system following chronic this compound administration would also be of significant value.

References

Methodological & Application

Application Notes and Protocols: Administration of WF-516 in a Rat Chronic Mild Stress Model

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following protocol for the administration of WF-516 (GW501516/Cardarine) in a rat chronic mild stress (CMS) model is a synthesized protocol based on existing literature for the compound and the stress model individually. To date, a specific, peer-reviewed, and published protocol for the use of this compound in a rat CMS model has not been identified. Therefore, this protocol should be considered a proposed methodology and requires validation. Researchers should adhere to all institutional and national guidelines for animal welfare and experimentation.

Introduction

Chronic mild stress (CMS) is a widely utilized preclinical model to induce depressive-like behaviors in rodents, mirroring symptoms of human depression such as anhedonia. This compound, also known as GW501516 or Cardarine, is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist. Research has indicated that PPARδ activation may play a role in regulating the expression of the serotonin transporter and could have antidepressant-like effects.[1] This document outlines a detailed protocol for inducing CMS in rats and a proposed methodology for administering this compound to evaluate its potential therapeutic effects on depressive-like behaviors.

Signaling Pathway of this compound (GW501516)

This compound is a selective agonist for the PPARδ receptor.[1] Upon binding, it forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) on target genes. This complex recruits coactivators, such as PGC-1α, leading to the upregulation of genes involved in fatty acid oxidation, glucose metabolism, and inflammation reduction.[1] In the context of stress and depression, activation of PPARδ has been shown to enhance the expression of the serotonin transporter, suggesting a potential mechanism for its antidepressant-like effects.[1]

Caption: Signaling pathway of this compound (GW501516) as a PPARδ agonist.

Experimental Protocols

Animals

Adult male Wistar or Sprague-Dawley rats (8-10 weeks old, weighing 200-250g at the start of the experiment) are recommended. Animals should be single-housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. All animals should have ad libitum access to standard chow and water, except during specific stressor periods. A one-week acclimatization period is necessary before the start of the experiment.

Chronic Mild Stress (CMS) Protocol

The CMS protocol involves the continuous exposure of rats to a series of mild, unpredictable stressors over a period of at least 4-6 weeks to induce a state of anhedonia, a core symptom of depression.

Table 1: Proposed Chronic Mild Stress (CMS) Schedule

| Day | Stressor 1 (AM) | Stressor 2 (PM) |

| Monday | Cage Tilt (45°) | Damp Bedding (100ml water) |

| Tuesday | Stroboscopic Light (2 hours) | Food Deprivation (12 hours) |

| Wednesday | Predator Sounds (1 hour) | Soiled Cage (from another male) |

| Thursday | Water Deprivation (12 hours) | Restraint Stress (30 minutes) |

| Friday | Overnight Illumination | No Nesting Material |

| Saturday | Cage Change | White Noise (4 hours) |

| Sunday | No Stressor | No Stressor |

Note: The sequence of stressors should be varied weekly to maintain unpredictability.

This compound Administration Protocol

Based on dosages used in rat models for other conditions, such as gestational diabetes, a dose range of 1-10 mg/kg of body weight is proposed.[2]

-

Compound: this compound (GW501516)

-

Vehicle: 0.5% Carboxymethylcellulose (CMC) in sterile water.

-

Dosage: A starting dose of 3 mg/kg is recommended. Dose-response studies may be necessary.

-

Route of Administration: Oral gavage is a common and effective method.

-

Frequency: Once daily.

-

Timing: Administration should occur at the same time each day, preferably in the morning before the first stressor.

-

Duration: Treatment should commence after the initial 2-3 weeks of the CMS protocol (once anhedonia is established) and continue for the remainder of the stress period (e.g., 3-4 weeks).

Experimental Groups

A minimum of four groups are recommended:

-

Control Group: No CMS, vehicle administration.

-

CMS + Vehicle Group: Exposed to CMS protocol, vehicle administration.

-

CMS + this compound Group: Exposed to CMS protocol, this compound administration.

-

This compound Only Group: No CMS, this compound administration (to assess the effect of the compound alone).

Behavioral Assessment: Sucrose Preference Test (SPT)

The SPT is used to measure anhedonia, reflected by a decreased preference for a sweetened solution over water.

-

Habituation: Prior to the baseline test, habituate the rats to a 1% sucrose solution by presenting them with two bottles, one with water and one with 1% sucrose, for 24 hours.

-

Baseline: After a 12-hour period of food and water deprivation, present each rat with two pre-weighed bottles: one with 1% sucrose solution and one with tap water.

-

Testing: The test is conducted for a 1-hour period. The position of the bottles should be counterbalanced across animals to avoid place preference.

-

Measurement: After 1 hour, remove and weigh the bottles to determine the consumption of each liquid.

-

Calculation: Sucrose preference is calculated as: (Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))) x 100%

-

Schedule: The SPT should be performed at baseline (before CMS), after 2-3 weeks of CMS to confirm the onset of anhedonia, and then weekly throughout the treatment period.

Experimental Workflow

Caption: Proposed experimental workflow for this compound administration in a rat CMS model.

Quantitative Data from Preclinical Studies on GW501516

The following tables summarize quantitative data from studies on GW501516 in rodent models for conditions other than chronic mild stress. This data provides context for the compound's metabolic and anti-inflammatory effects.

Table 2: Effects of GW501516 on Metabolic Parameters in Rats with Gestational Diabetes Mellitus [2]

| Parameter | GDM Group (Control) | GDM + GW501516 (1 mg/kg) | GDM + GW501516 (3 mg/kg) | GDM + GW501516 (10 mg/kg) |

| Fasting Blood Glucose | Increased | Decreased | Decreased | Decreased |

| Fasting Insulin | Increased | Decreased | Decreased | Decreased |

| HOMA-IR | Increased | Decreased | Decreased | Decreased |

| Insulin Sensitivity Index | Decreased | Increased | Increased | Increased |

| LDL, TG, TC | Increased | Decreased | Decreased | Decreased |

| HDL | Decreased | Increased | Increased | Increased |

Note: "Increased" and "Decreased" are relative to non-diabetic control animals.

Table 3: Effects of GW501516 on Gene Expression in Rat L6 Myotubes [3]

| Gene | Effect of GW501516 Treatment | Function |

| PGC-1α | Increased | Master regulator of mitochondrial biogenesis |

| CPT-1 | Increased | Rate-limiting enzyme in fatty acid oxidation |

Note: These in vitro results demonstrate the direct effect of GW501516 on muscle cell metabolism.

References

- 1. Changes in PPARδ expression in a rat model of stress-induced depression [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of PPARδ Agosnist GW501516 in Rats with Gestational Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The PPARdelta agonist, GW501516, promotes fatty acid oxidation but has no direct effect on glucose utilisation or insulin sensitivity in rat L6 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Wf-516 in In Vivo Electrophysiology Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wf-516 is a novel psychotropic agent with a unique pharmacological profile, acting as a potent serotonin (5-HT) reuptake inhibitor and an antagonist at both 5-HT1A and 5-HT2A receptors.[1][2][3] This multimodal mechanism of action suggests its potential as a next-generation antidepressant with a possibly faster onset of action and improved efficacy. These application notes provide a comprehensive overview of the use of this compound in in vivo electrophysiology experiments, offering detailed protocols and summarizing key quantitative data to guide researchers in their investigations.

Mechanism of Action

This compound exerts its effects through a tripartite mechanism:

-

Serotonin Transporter (SERT) Inhibition: By blocking the reuptake of serotonin from the synaptic cleft, this compound increases the concentration and duration of action of serotonin in the synapse.

-

5-HT1A Receptor Antagonism: this compound acts as an antagonist at presynaptic 5-HT1A autoreceptors located on serotonin neurons in the dorsal raphe nucleus (DRN).[1][2] This action prevents the negative feedback mechanism that normally limits serotonin release, leading to a further increase in synaptic serotonin.

-

5-HT2A Receptor Antagonism: this compound also blocks postsynaptic 5-HT2A receptors, which are implicated in some of the side effects of selective serotonin reuptake inhibitors (SSRIs) and may contribute to its overall therapeutic profile.[1][2]

Quantitative Data Summary

The following tables summarize the binding affinities and key in vivo electrophysiological effects of this compound.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor | Species | Ki (nM) | Reference |

| 5-HT1A | Human | 5 | [1][3] |

| 5-HT2A | Human | 40 | [1][3] |

| 5-HT1A (Hippocampus) | Rat | 8.1 | [1] |

| 5-HT1A (Raphe Nucleus) | Rat | 7.9 | [1] |

Table 2: In Vivo Electrophysiological Effects of this compound in Rats

| Brain Region | Neuron Type | Parameter | This compound Dose | Effect | Reference |

| Dorsal Raphe Nucleus (DRN) | Serotonergic | Firing Rate | 2.8 ± 0.3 mg/kg (i.v., cumulative) | Total inhibition | [1][2] |